2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a phenyl ring substituted with a pentafluoro-l6-sulfanyl group, and a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Introduction of the Pentafluoro-l6-sulfanyl Group: : The phenyl ring is functionalized with a pentafluoro-l6-sulfanyl group using a suitable reagent like pentafluorosulfur trifluoride (SF5Cl) under controlled conditions.
-
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the Boc-protected amino group or the carboxylic acid group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The phenyl ring with the pentafluoro-l6-sulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amino group can be deprotected under mild conditions, enabling the study of amino acid analogs in peptide synthesis.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The pentafluoro-l6-sulfanyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Industry
In the materials science industry, this compound can be used to develop novel materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with biological targets such as enzymes or receptors. The pentafluoro-l6-sulfanyl group can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the pentafluoro-l6-sulfanyl group, resulting in different chemical properties and reactivity.
3-(4-(Pentafluoro-l6-sulfanyl)phenyl)propanoic acid: Does not have the Boc-protected amino group, limiting its applications in peptide synthesis.
2-Amino-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid: The absence of the Boc protection makes it more reactive but less stable under certain conditions.
Uniqueness
The presence of both the Boc-protected amino group and the pentafluoro-l6-sulfanyl group in 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid imparts unique chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C14H18F5NO4S |
---|---|
Molecular Weight |
391.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18F5NO4S/c1-14(2,3)24-13(23)20-11(12(21)22)8-9-4-6-10(7-5-9)25(15,16,17,18)19/h4-7,11H,8H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
QZYZXJVDNFSNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.